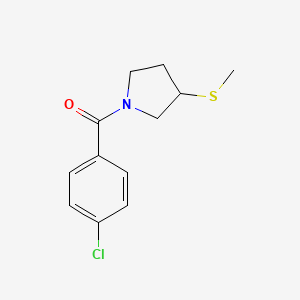

(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a heterocyclic organic compound . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry . These techniques can provide information about the bond lengths, dihedral and bond angles, and other structural properties of the molecule .Scientific Research Applications

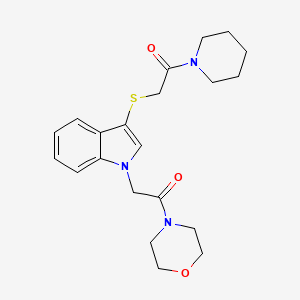

Biotransformation and Synthesis

The production of key chiral intermediates for drugs like Betahistine showcases a significant application of similar chemical structures. A study demonstrated the use of carbonyl reductase-producing microorganisms isolated from soil samples for the stereoselective reduction of related compounds to produce important chiral intermediates with high enantiomeric excess and yield using an aqueous two-phase system. This biotransformation method highlights the potential for microbial cells in synthesizing chiral intermediates efficiently, improving substrate tolerance and biocompatibility in pharmaceutical synthesis processes (Ni, Zhou, & Sun, 2012).

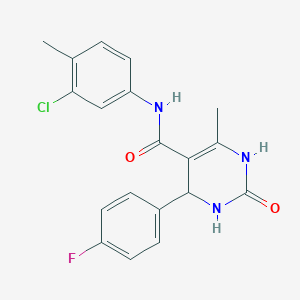

Antimicrobial and Anticancer Agents

Another study focused on the synthesis and molecular docking study of new heterocyclic compounds, incorporating structures similar to "(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone," to explore their potential as anticancer and antimicrobial agents. The compounds were tested for their efficacy against a panel of cancer cell lines and pathogenic strains, demonstrating significant biological activity. This research underscores the versatility of such compounds in developing new pharmaceutical agents with potential applications in treating cancer and infections (Katariya, Vennapu, & Shah, 2021).

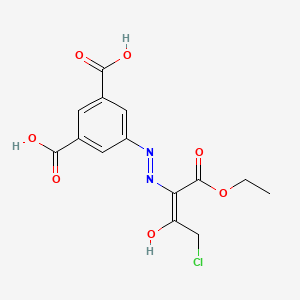

Solution Formulation for Drug Delivery

In the realm of pharmaceutical formulation, a study investigated the development of a precipitation-resistant solution to increase the in vivo exposure of a poorly water-soluble compound. By preventing or delaying precipitation upon dilution with water, the study aimed to achieve higher plasma concentrations and improved dose proportionality in early toxicology and clinical studies. This research provides insight into formulation strategies that can enhance the bioavailability of drugs with poor water solubility, a common challenge in drug development (Burton et al., 2012).

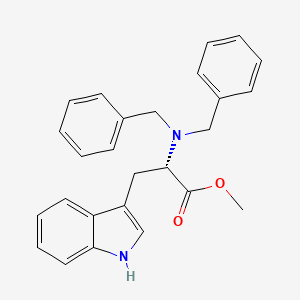

Molecular Docking and Structure Analysis

The molecular structure, spectroscopic, and quantum chemical analysis of compounds bearing resemblance to "(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone" was carried out to understand their chemical properties and interactions at the molecular level. Studies involving DFT analysis, molecular docking, and antimicrobial activity assessments reveal the structural basis for the biological activities of these compounds and their potential applications in designing new therapeutics (Sivakumar et al., 2021).

Future Directions

The future directions for research on “(4-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly evaluated. The potential applications of this compound in the treatment of human diseases could also be explored .

properties

IUPAC Name |

(4-chlorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNOS/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJWDHPZPCJWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715496.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)

![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2715501.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2715504.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)

![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)

![N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2715512.png)